Potassium oxalate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

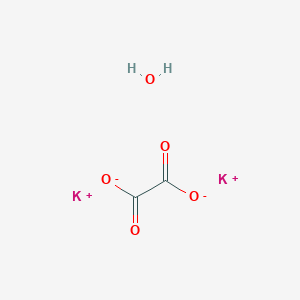

Potassium oxalate monohydrate is a chemical compound with the formula (K_2C_2O_4 \cdot H_2O). It is the monohydrate form of potassium oxalate, a salt of oxalic acid. This compound appears as white, odorless crystals that are highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its chelating properties and its ability to form complexes with metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium oxalate monohydrate can be synthesized by reacting oxalic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is then crystallized from the solution. The reaction can be represented as follows: [ \text{H}_2\text{C}_2\text{O}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The resulting solution is then evaporated to obtain the crystalline product. The process involves careful control of temperature and pH to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to potassium carbonate and carbon dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions, such as the reduction of metal ions.

Complexation: this compound forms complexes with various metal ions, which is useful in analytical chemistry.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reducing Agents: It can reduce metal ions in the presence of acids.

Complexation Conditions: Typically involves aqueous solutions and controlled pH levels.

Major Products Formed:

Oxidation: Potassium carbonate and carbon dioxide.

Reduction: Reduced metal ions and oxalic acid.

Complexation: Metal-oxalate complexes

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₂K₂O₄·H₂O

- Molar Mass : 184.23 g/mol

- Appearance : Colorless solid

- Solubility : Highly soluble in water

Scientific Research Applications

Potassium oxalate monohydrate is utilized in several areas of scientific research:

Analytical Chemistry

POM serves as a reagent for the determination of metal ions, particularly calcium and heavy metals, through various analytical techniques such as titrations. It is also employed in the preparation of catalysts and in synthetic reactions.

Biological Studies

In biological research, POM is used to study metal ion chelation and its effects on biological systems. It has been shown to interact with enzymes involved in oxalate metabolism, impacting metabolic pathways related to calcium ions and hydrogen ions in aqueous solutions .

Pharmaceutical Applications

POM is investigated for its potential use in medical treatments involving metal ion chelation. A notable application is its effectiveness in relieving dentinal hypersensitivity (DH). Clinical trials have demonstrated that potassium oxalate-containing strips can significantly reduce DH levels when applied either by professionals or self-administered .

Industrial Uses

POM is employed in various industries:

- Textile Industry : Acts as a bleaching agent and helps fix dyes onto fabrics.

- Food Industry : Used as a food additive to prevent browning in fruits and vegetables.

- Environmental Applications : In wastewater treatment, POM helps precipitate heavy metals, thereby reducing environmental pollution .

Case Study 1: Dentinal Hypersensitivity Treatment

A randomized clinical trial evaluated the efficacy of a dithis compound strip on DH relief. The study involved 60 subjects divided into three groups (self-applied, professionally applied, and placebo). Results indicated significant reductions in DH levels across treatment groups at various follow-up intervals (30 minutes, 4 weeks, and 8 weeks) compared to baseline measures .

| Group | 30 min Post | 4 Week Post | 8 Week Post |

|---|---|---|---|

| Self-applied | <0.0001 | 0.0019 | <0.0001 |

| Professionally applied | 0.0067 | <0.0001 | <0.0001 |

| Placebo | 0.0220 | 0.3659 | 0.0025 |

Case Study 2: Analytical Chemistry Applications

In analytical chemistry, POM has been extensively used to determine the concentration of metal ions through titration methods. Its ability to form insoluble complexes with calcium ions allows for accurate measurements of calcium concentrations in various samples .

Mecanismo De Acción

Potassium oxalate monohydrate exerts its effects primarily through its ability to chelate metal ions. The oxalate ions form stable complexes with metal ions, which can alter the solubility and reactivity of the metals. This chelation process is crucial in various applications, such as metal ion determination in analytical chemistry and metal ion removal in industrial processes .

Comparación Con Compuestos Similares

Ammonium oxalate monohydrate: Similar in structure and properties, but uses ammonium ions instead of potassium ions.

Sodium oxalate: Another oxalate salt, but with sodium ions.

Calcium oxalate: Commonly found in kidney stones, less soluble in water compared to potassium oxalate.

Uniqueness of Potassium Oxalate Monohydrate: this compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring precise control of metal ion concentrations .

Análisis De Reacciones Químicas

Coordination Complex Formation

Potassium oxalate monohydrate acts as a ligand in the synthesis of metal oxalates. A key example is its reaction with iron(III) salts to form potassium ferric oxalate (K₃[Fe(C₂O₄)₃]·3H₂O):

Reaction Scheme

-

FeCl3+3KOH→Fe OH 3+3KCl

-

2Fe OH 3+3(COOH)2⋅2H2O→Fe2(C2O4)3+12H2O

-

Fe2(C2O4)3+3K2C2O4⋅H2O→2K3[Fe(C2O4)3]⋅3H2O

Key Conditions

| Property | Value | Source |

|---|---|---|

| Product Color | Light green crystals | |

| Yield Optimization | Recrystallization in hot water | |

| Solubility in Alcohol | <1% at 25°C |

Acid-Base Reactions

This compound reacts with strong acids to form hydrogenoxalate salts. For example, with hydrochloric acid:

K2C2O4⋅H2O+HCl→KHC2O4+KCl+H2O

Properties of Potassium Hydrogenoxalate (KHC₂O₄):

Redox Reactions

In analytical chemistry, this compound serves as a reducing agent. Its oxalate ion (C2O42−) reduces permanganate in acidic titrations:

5C2O42−+2MnO4−+16H+→10CO2+2Mn2++8H2O

Titration Data from Experimental Studies :

| Parameter | Value |

|---|---|

| Standard KMnO₄ Concentration | 0.04 M |

| Average Oxalate Content | 53.2% ± 1.8 |

| Stoichiometric Ratio | 5:2 (C₂O₄²⁻:MnO₄⁻) |

Spectrophotometric Iron Analysis

-

Method : Fe³⁺ is reduced to Fe²⁺ with hydroxylamine hydrochloride, then complexed with o-phenanthroline.

-

λmax: 510 nm

-

Beer’s Law Range : 0.2–1.0 mg/mL (R² = 0.998)

Hydrate Determination

Heating K₂C₂O₄·H₂O at 100–200°C removes water, yielding anhydrous K₂C₂O₄ .

Propiedades

Número CAS |

6487-48-5 |

|---|---|

Fórmula molecular |

C2H4KO5 |

Peso molecular |

147.15 g/mol |

Nombre IUPAC |

dipotassium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.K.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |

Clave InChI |

RKKPSAKHSRTUBZ-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].O.[K+].[K+] |

SMILES canónico |

C(=O)(C(=O)O)O.O.[K] |

Pictogramas |

Irritant |

Números CAS relacionados |

6100-20-5 |

Sinónimos |

K2C2O4.H2O, Ethanedioic acid dipotassium salt monohydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of potassium oxalate monohydrate?

A1: this compound has the molecular formula K2C2O4·H2O and a molecular weight of 184.22 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

- Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding. [, ]

- Raman spectroscopy: Complementary to IR, providing information about molecular vibrations. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Proton and deuterium NMR have been used to study the motion and environment of water molecules within the crystal structure. [, , , , ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Used to investigate the electronic structure and local environment of paramagnetic impurities like Cu2+ and VO2+ doped into this compound crystals. [, , , ]

Q3: Is this compound thermally stable?

A3: this compound undergoes dehydration upon heating. Differential thermal analysis and thermogravimetric analysis have revealed the existence of three anhydrous polymorphs of potassium oxalate, with phase transitions occurring at specific temperatures. []

Q4: What is known about the motion of water molecules within the crystal structure of this compound?

A4: Research using deuterium NMR and inelastic neutron scattering has shown that the water molecules in this compound undergo a 180° flipping motion. The energy barrier for this motion has been determined, and the angular amplitudes of torsional and rocking motions have been estimated. [, , ]

Q5: What are some applications of this compound?

A5: this compound has found use in various applications:

- Fire suppression: It exhibits good fire extinguishing efficiency and reignition resistance, particularly when combined with sodium bicarbonate. []

- Preparation of oxaliplatin: It serves as a reagent in the synthesis of the anti-tumor drug oxaliplatin. [, ]

- Production of porous carbons: It can be used as an activation agent for preparing porous carbon materials with high surface areas, desirable for applications like electric double-layer capacitors. [, ]

Q6: How does this compound contribute to the synthesis of oxaliplatin?

A6: In the synthesis of oxaliplatin, this compound reacts with a platinum(II) precursor to form a key intermediate, bis(oxalato)platinum(II). This intermediate then reacts with (1R,2R)-(-)-1,2-cyclohexanediamine to yield oxaliplatin. [, ]

Q7: What are the advantages of using this compound in the synthesis of porous carbons?

A7: this compound, when used as an activation agent, contributes to the formation of nitrogen- and oxygen-doped porous carbons with high surface areas. These heteroatom-doped carbons exhibit enhanced performance in applications like electric double-layer capacitors due to their improved electrical conductivity and wettability. []

Q8: Have there been any computational studies on this compound?

A8: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and properties of this compound. These calculations have been used to investigate the 17O quadrupolar coupling constants and chemical shift tensors of water molecules within the crystal structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.